

Comparative Analysis of Analytical Techniques for 3-Ethyl-3,4-dimethyloctane

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Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethyloctane

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This guide provides a comparative overview of standard analytical techniques for the characterization of **3-Ethyl-3,4-dimethyloctane**. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar isomers and established analytical methodologies for alkanes to provide a robust framework for its analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **3-Ethyl-3,4-dimethyloctane** is crucial for method development in its analytical validation.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1][2]
IUPAC Name	3-ethyl-3,4-dimethyloctane	PubChem[1]
CAS Number	62212-28-6	PubChem[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like **3-Ethyl-3,4-dimethyloctane**. It offers high resolution and definitive identification based on retention time and mass-to-charge ratio.

Predicted GC-MS Performance

While specific retention index data for **3-Ethyl-3,4-dimethyloctane** is not readily available, its elution profile can be predicted relative to other C12 alkane isomers. Branched alkanes generally have lower retention times than their linear counterparts. The elution order among isomers is influenced by factors such as the number and position of branches.

Table 1: Comparison of Kovats Retention Indices for Related Compounds

Compound	Kovats Retention Index (Standard Non-polar)	Source
n-Dodecane	1200	NIST
3-Ethyl-3,4-dimethylhexane	965	PubChem[3]
3-Ethyl-3,4-dimethyloctane	Estimated: 1150-1180	Predicted

Note: The retention index for **3-Ethyl-3,4-dimethyloctane** is an estimate based on its structure relative to known compounds.

Experimental Protocol: GC-MS

This protocol outlines a standard method for the analysis of **3-Ethyl-3,4-dimethyloctane**.

1. Sample Preparation:

- Accurately prepare a 100 ppm stock solution by dissolving 10 mg of **3-Ethyl-3,4-dimethyloctane** in 100 mL of n-hexane (GC grade).
- Prepare a series of calibration standards by serial dilution of the stock solution.

- For unknown samples, dissolve a precisely weighed amount in n-hexane to achieve a concentration within the calibration range.

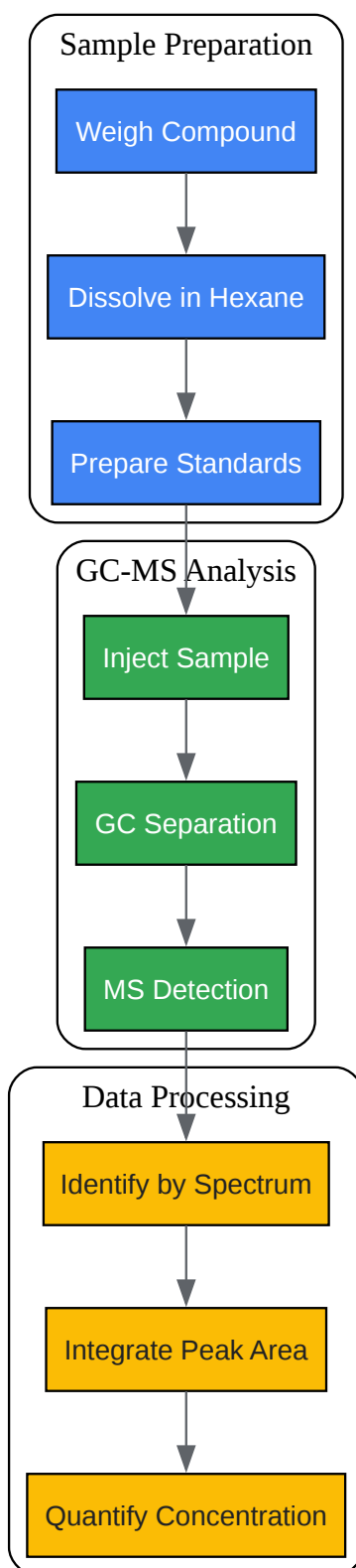
2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B or equivalent.
- Column: 100% Dimethylpolysiloxane (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 280°C.
- Injection Volume: 1 μ L.
- Injection Mode: Split (50:1).
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp to 250°C at 10°C/min.
 - Hold at 250°C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: m/z 40-400.

3. Data Analysis:

- The identification of **3-Ethyl-3,4-dimethyloctane** is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST).
- Quantification is performed by constructing a calibration curve from the peak areas of the standard solutions.

Experimental Workflow



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GC-MS analysis workflow for **3-Ethyl-3,4-dimethyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ^1H and ^{13}C NMR Chemical Shifts

The ^1H and ^{13}C NMR spectra of **3-Ethyl-3,4-dimethyloctane** are expected to be complex due to the presence of multiple, chemically similar alkyl groups and stereocenters. The presence of two chiral centers at C3 and C4 can lead to diastereotopic protons, resulting in more complex splitting patterns than simple n+1 rules would predict.^[4]

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3-Ethyl-3,4-dimethyloctane**

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (CH ₃)	~14
C2 (CH ₂)	~23
C3 (C)	~45
C4 (CH)	~40
C5 (CH ₂)	~29
C6 (CH ₂)	~32
C7 (CH ₂)	~23
C8 (CH ₃)	~14
C3-ethyl (CH ₂)	~25
C3-ethyl (CH ₃)	~11
C3-methyl (CH ₃)	~20
C4-methyl (CH ₃)	~18

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Protocol: NMR

This protocol provides a general procedure for acquiring ^1H and ^{13}C NMR spectra of **3-Ethyl-3,4-dimethyloctane**.

1. Sample Preparation:

- Dissolve 10-20 mg of **3-Ethyl-3,4-dimethyloctane** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

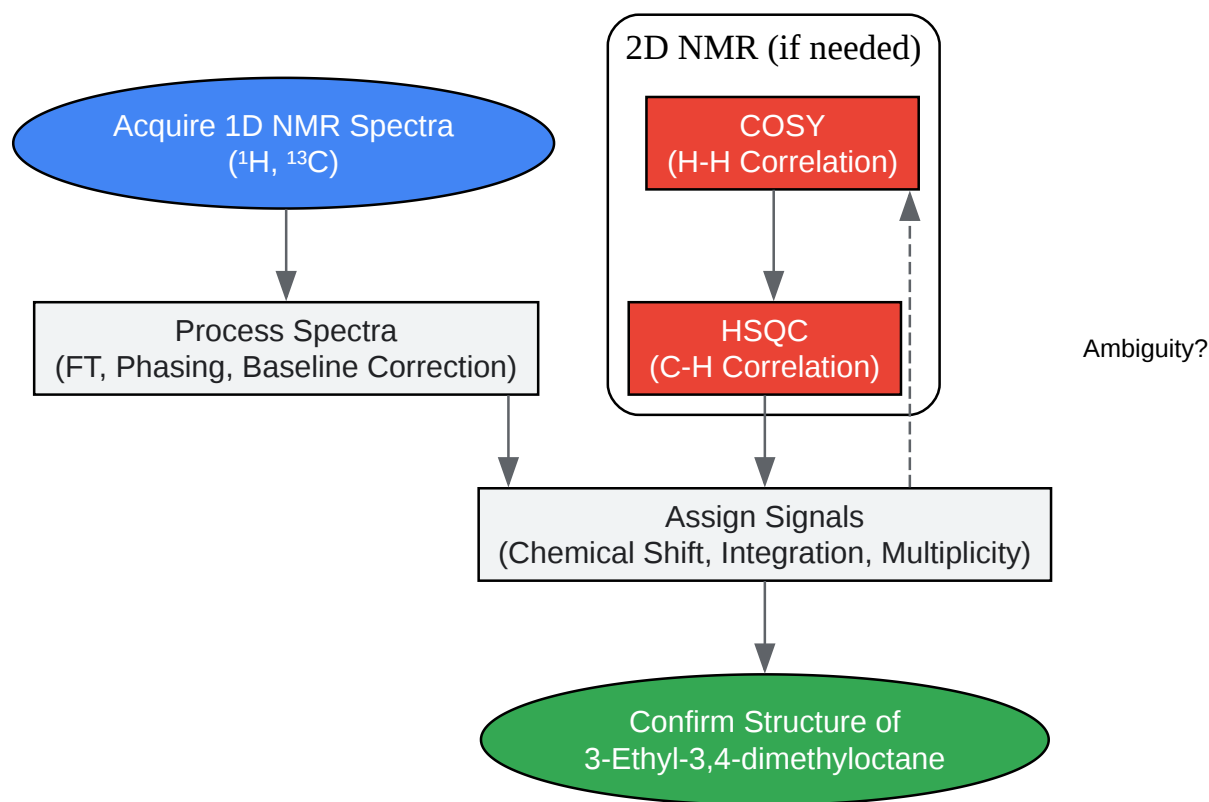
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Probe: 5 mm BBO probe.
- Temperature: 298 K.
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 4 s
 - Relaxation Delay: 2 s
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.5 s

- Relaxation Delay: 2 s

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase and baseline correct the resulting spectra.
- Calibrate the chemical shift scale to the TMS signal at 0 ppm.
- Integrate the signals in the ^1H spectrum and pick peaks in both ^1H and ^{13}C spectra.

NMR Analysis Logical Flow



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Logical workflow for structural elucidation using NMR.

Conclusion

The cross-validation of analytical results for **3-Ethyl-3,4-dimethyloctane** relies on the complementary nature of GC-MS and NMR spectroscopy. GC-MS provides robust separation and identification based on retention time and fragmentation patterns, making it ideal for purity assessment and quantification. NMR spectroscopy offers unparalleled insight into the precise molecular structure, which is essential for unambiguous confirmation. While experimental data for this specific isomer is scarce, the protocols and comparative data presented in this guide provide a comprehensive framework for its analytical characterization, ensuring data integrity and reproducibility for research and development applications.

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References

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